molecular formula C17H24BrClFN B12796633 (+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide CAS No. 24629-66-1

(+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide

Cat. No.: B12796633
CAS No.: 24629-66-1
M. Wt: 376.7 g/mol
InChI Key: PKEZEUOACBXPKO-UHFFFAOYSA-N
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Description

(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 3-chloro-4-fluorobenzyl group attached to a bornanamine structure, with the hydrobromide salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with bornanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoroaniline
  • 3-Chloro-4-fluorophenylboronic acid
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, such as the combination of the bornanamine backbone with the 3-chloro-4-fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

24629-66-1

Molecular Formula

C17H24BrClFN

Molecular Weight

376.7 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide

InChI

InChI=1S/C17H23ClFN.BrH/c1-16(2)12-6-7-17(16,3)15(9-12)20-10-11-4-5-14(19)13(18)8-11;/h4-5,8,12,15,20H,6-7,9-10H2,1-3H3;1H

InChI Key

PKEZEUOACBXPKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC(=C(C=C3)F)Cl)C)C.[Br-]

Origin of Product

United States

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